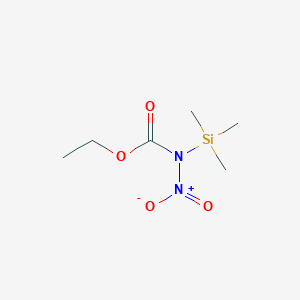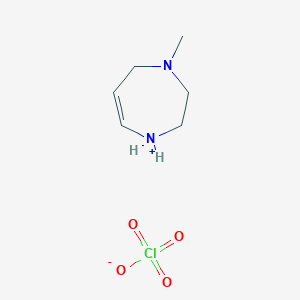
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate is a chemical compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2-diaminobutane with a suitable carbonyl compound, followed by cyclization and subsequent treatment with perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the diazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the diazepine ring .
Scientific Research Applications
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar in structure but with a benzene ring fused to the diazepine ring.
Tetrahydroharman: Another diazepine derivative with different biological activities.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: A related compound with potential anticancer properties.
Uniqueness
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion. This gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
CAS No. |
62084-91-7 |
|---|---|
Molecular Formula |
C6H13ClN2O4 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-methyl-1,2,3,5-tetrahydro-1,4-diazepin-1-ium;perchlorate |
InChI |
InChI=1S/C6H12N2.ClHO4/c1-8-5-2-3-7-4-6-8;2-1(3,4)5/h2-3,7H,4-6H2,1H3;(H,2,3,4,5) |
InChI Key |
NBIZTLSPJKNKKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC[NH2+]C=CC1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14561569.png)

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1-methylpyridin-1-ium chloride](/img/structure/B14561602.png)
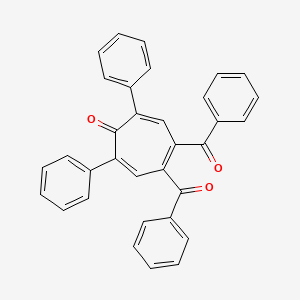
![3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol](/img/structure/B14561616.png)
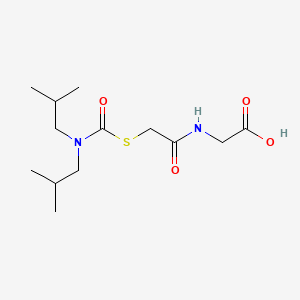
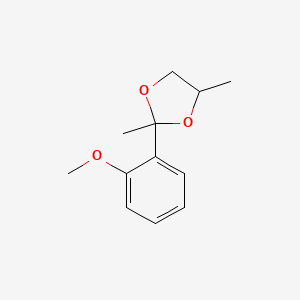
![3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14561623.png)

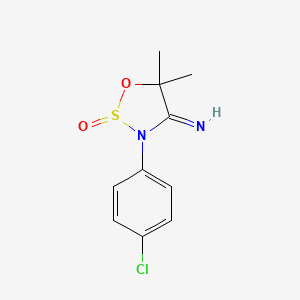
![4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid](/img/structure/B14561629.png)
![2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate](/img/structure/B14561633.png)

